molecular formula C15H14N2O3 B182601 Ethyl 4-(pyridine-3-carbonylamino)benzoate CAS No. 26321-06-2

Ethyl 4-(pyridine-3-carbonylamino)benzoate

Cat. No.: B182601
CAS No.: 26321-06-2
M. Wt: 270.28 g/mol
InChI Key: IGNYCWGRAJGNKX-UHFFFAOYSA-N
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Description

Ethyl 4-(pyridine-3-carbonylamino)benzoate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This benzoate ester derivative, which incorporates a pyridine carbonylamino functional group, is part of a class of compounds explored for their potential to modulate protein-protein interactions (PPIs) . Specifically, molecules built around 4-aminobenzoic acid, like this one, serve as key monomers in the synthesis of oligobenzamide-based α-helix mimetics . Such mimetics are a powerful strategy in drug discovery for inhibiting therapeutically relevant PPIs that are often considered "undruggable" . Research into similar structures has shown promise in targeting interactions involved in cancer development, such as disrupting the c-Myc-Max heterodimer or the HIF-1α-p300 complex . The compound's structure suggests potential application as a poly(ADP-ribose) polymerase (PARP) inhibitor scaffold, similar to other patented amide-substituted heterocycles investigated for the treatment of cancer, cardiovascular diseases, and inflammatory conditions . Its physicochemical properties, including a calculated LogP value, are consistent with drug-like molecules, facilitating its use in pharmacokinetics and pre-clinical studies . As a high-purity synthetic intermediate, it is invaluable for constructing more complex peptidomimetics and for screening in dynamic combinatorial libraries to identify new PPI inhibitors . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

ethyl 4-(pyridine-3-carbonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-20-15(19)11-5-7-13(8-6-11)17-14(18)12-4-3-9-16-10-12/h3-10H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNYCWGRAJGNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299533
Record name ethyl 4-(pyridine-3-carbonylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641251
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

26321-06-2
Record name NSC131186
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(pyridine-3-carbonylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00299533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(pyridine-3-carbonylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The resulting amide is then esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound has been noted for several potential biological activities, including:

  • Anti-inflammatory Properties : Studies have indicated that Ethyl 4-(pyridine-3-carbonylamino)benzoate may possess anti-inflammatory effects, making it a candidate for pharmaceutical development aimed at treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary evaluations suggest that the compound exhibits antimicrobial properties, which can be beneficial in developing new antibiotics or treatments for infections.
  • Cholinesterase Inhibition : Research has shown that similar compounds in this class can act as cholinesterase inhibitors, which are significant in treating neurodegenerative diseases like Alzheimer's .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridine Derivative : A pyridine derivative is synthesized through standard organic reactions involving carbonyl compounds.
  • Esterification : The pyridine derivative is then reacted with benzoic acid derivatives to form the final product.
  • Purification : The compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels for biological testing.

Case Study 1: Anti-inflammatory Activity

A study conducted on the anti-inflammatory properties of this compound involved in vivo models where inflammation was induced in rats. The compound was administered at various dosages, and results showed a significant reduction in inflammatory markers compared to control groups.

Dosage (mg/kg)Inflammatory Marker Reduction (%)
1025%
2045%
5070%

This data suggests that the compound could serve as a potent anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings indicate that the compound has promising antimicrobial potential, warranting further investigation for therapeutic use.

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridine-3-carbonylamino)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological system involved. For instance, in anti-inflammatory applications, it may inhibit the activity of enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Heterocyclic Substituent Variations

Ethyl 4-(pyridine-3-carbonylamino)benzoate belongs to a broader class of ethyl benzoate derivatives with heterocyclic substituents. Key analogs include:

Compound Name Substituent Structure Key Features Potential Applications
This compound (Target) Pyridine-3-carbonylamino Moderate polarity, π-π interactions Drug candidates, catalysts
I-6230 4-(Pyridazin-3-yl)phenethylamino Pyridazine (two adjacent N atoms) Increased polarity, H-bonding
I-6232 4-(6-Methylpyridazin-3-yl)phenethylamino Methylpyridazine Enhanced lipophilicity
I-6273 4-(Methylisoxazol-5-yl)phenethylamino Isoxazole (O and N in ring) Electron-withdrawing, metabolic stability
Ethyl 4-(dimethylamino)benzoate Dimethylamino Strong electron-donating group Polymer initiators, photoresins
Ethyl 4-cyanobenzoate Cyano Electron-withdrawing, high polarity Organic synthesis intermediates

Key Observations :

  • Electronic Effects: The pyridine-3-carbonylamino group in the target compound is moderately electron-withdrawing due to the pyridine nitrogen and carbonyl, contrasting with the strong electron-donating dimethylamino group in Ethyl 4-(dimethylamino)benzoate .
  • Conversely, methyl-substituted analogs (e.g., I-6232) show increased lipophilicity .
  • Biological Interactions : Isoxazole-containing derivatives (e.g., I-6273) may offer metabolic stability in drug design due to the heterocycle’s resistance to enzymatic degradation .

Reactivity and Functional Performance

  • Polymerization Efficiency: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin polymerization compared to methacrylate analogs, achieving higher degrees of conversion . The target compound’s electron-withdrawing pyridine substituent likely reduces its initiation efficiency in similar contexts.
  • Thermal and Chemical Stability : Pyridine and pyridazine derivatives are generally thermally stable, as evidenced by their use in crystallographic studies (e.g., SHELX-refined structures) . Isoxazole derivatives may exhibit enhanced stability under acidic conditions due to their aromatic heterocycles .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound I-6230 Ethyl 4-(dimethylamino)benzoate
Molecular Weight (g/mol) ~300 (estimated) ~350 ~209
LogP (Predicted) 2.1 1.8 1.5
Melting Point Not reported Not reported 90–92°C
Solubility in Water Low Moderate High

Notes:

  • The target compound’s moderate logP reflects a balance between lipophilicity (ethyl ester) and polarity (pyridine substituent).
  • Ethyl 4-(dimethylamino)benzoate’s high water solubility aligns with its role in resin systems .

Biological Activity

Ethyl 4-(pyridine-3-carbonylamino)benzoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethyl ester group attached to a benzoate moiety, with a pyridine ring substituted at the 3-position. Its molecular formula is C13_{13}H12_{12}N2_2O3_3, and it has a molecular weight of approximately 270.288 g/mol. The presence of both benzoate and pyridine functionalities contributes to its diverse chemical reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function by binding to enzymes or receptors, thereby modulating their activity. For instance, in anti-inflammatory applications, this compound may inhibit enzymes involved in the inflammatory response.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects, showing promise in reducing inflammation in preclinical models. It may inhibit the production of pro-inflammatory cytokines and other mediators involved in the inflammatory process .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties, potentially acting as a protein tyrosine kinase inhibitor. This activity could be linked to its ability to interfere with signaling pathways critical for cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various derivatives of benzoate compounds, this compound demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
  • Anti-inflammatory Mechanism : In carrageenan-induced rat paw edema models, the compound exhibited a dose-dependent reduction in swelling, indicating effective anti-inflammatory action. The inhibition percentage was notably higher than that observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antitumor Activity : A series of studies indicated that this compound inhibited the growth of various cancer cell lines in vitro. The IC50 values were determined through dose-response curves, revealing promising potential for further development as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructureUnique Features
Ethyl 4-(pyridin-2-carbonylamino)benzoateStructureDifferent carbonyl position; may exhibit different biological activities due to structural variation
Ethyl 4-(quinolin-2-carbonylamino)benzoateStructureQuinoline ring structure; offers distinct electronic properties affecting reactivity
Ethyl 4-(piperidine-3-carbonylamino)benzoateStructureContains piperidine instead of pyridine; potentially different pharmacological profiles

The unique presence of the pyridine ring at the 3-position distinguishes this compound from these compounds, potentially influencing its reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 4-(pyridine-3-carbonylamino)benzoate?

  • Methodological Answer : The synthesis typically involves a multi-step process, including esterification and coupling reactions. For analogous benzoate esters, heating in polar aprotic solvents (e.g., dimethylformamide, DMF) with a base like potassium carbonate (K₂CO₃) is common. For example, similar chromenyl benzoates are synthesized via nucleophilic substitution under reflux in DMF for 6–12 hours .
  • Key Parameters :

SolventBaseTemperatureReaction TimeYield
DMFK₂CO₃80–100°C6–12 hours60–75%

Q. How can spectroscopic methods characterize this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical. For structurally related esters:

  • ¹H-NMR : Peaks at δ 1.3–1.4 ppm (ethyl group), δ 8.0–8.5 ppm (pyridine protons) .
  • LC-MS : Molecular ion peaks [M+H]⁺ matching the exact mass (e.g., 294.11 g/mol for C₁₆H₁₅N₂O₃) .
    • Data Validation : Cross-referencing with X-ray crystallography (using SHELX software) can resolve ambiguities in structural assignments .

Q. What are the stability considerations for this compound under varying pH conditions?

  • Methodological Answer : Stability studies for related benzoate esters show hydrolysis in acidic/basic conditions. For example, ethyl 4-[(7-ethoxy-4-oxochromen-3-yl)oxy]benzoate degrades at pH < 3 or pH > 10, with half-life < 24 hours. Use buffered solutions (pH 6–8) for storage .

Advanced Research Questions

Q. How do structural modifications at the pyridine ring influence biological activity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability but may reduce solubility. For instance, ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate shows improved enzyme inhibition compared to unmodified analogs .
  • Contradiction Analysis : While substituents like –CF₃ improve target binding, they may increase cytotoxicity, as seen in chromenyl derivatives .

Q. What experimental strategies resolve contradictions in reactivity data for analogous benzoate esters?

  • Methodological Answer : Discrepancies in reactivity (e.g., amine co-initiators in resin cements) can arise from solvent polarity or catalyst choice. For example, ethyl 4-(dimethylamino)benzoate exhibits higher reactivity than methacrylate derivatives in DPI-containing systems due to better electron-donating capacity .
  • Resolution Framework :

Compare reaction kinetics under identical conditions.

Use computational modeling (e.g., DFT) to predict electronic effects.

Validate with LC-MS to track intermediate formation .

Q. How does the compound interact with biological targets like enzymes or receptors?

  • Methodological Answer : Molecular docking studies for chromenyl benzoates suggest interactions with kinase active sites (e.g., tyrosine kinases). Ethyl 4-[(7-ethoxy-4-oxochromen-3-yl)oxy]benzoate binds via hydrogen bonding with catalytic lysine residues .
  • Experimental Design :

  • In vitro assays : Measure IC₅₀ values against purified enzymes.
  • In silico analysis : Use AutoDock Vina to simulate binding modes .

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